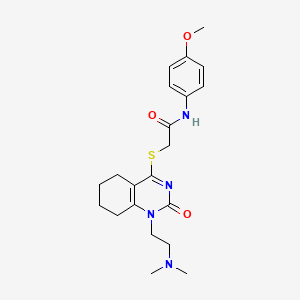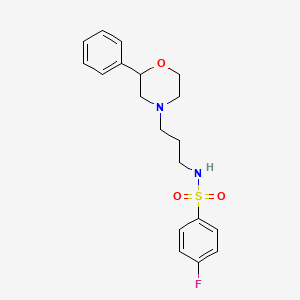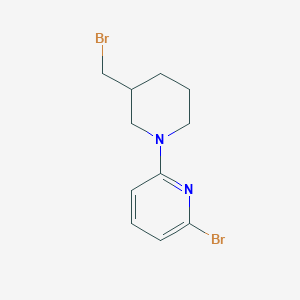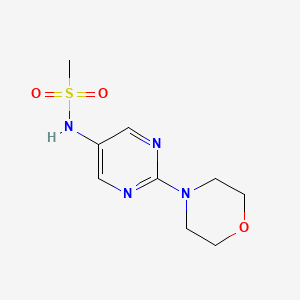
N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, due to its structural complexity, likely serves as a target for research in the field of medicinal chemistry or materials science. Compounds with similar frameworks have been explored for their potential biological activities or as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting with the formation of core structures followed by functionalization. For instance, the synthesis of related N-substituted piperidine derivatives has been described through the reaction of benzenesulfonyl chloride with aminopiperidine under controlled conditions, followed by substitution reactions to introduce specific functional groups (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this chemical space is often elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the structural characterization of fentanyl analogs, which share a degree of structural complexity with the target compound, has been achieved through such techniques, highlighting the importance of conformational analysis in understanding compound behavior (Jimeno et al., 2003).
Applications De Recherche Scientifique
Orexin Receptor Antagonism and Eating Disorders
Research involving compounds that modulate orexin receptors (OXRs) has shown promise in addressing compulsive food consumption and binge eating disorders. For instance, compounds like SB-649868 have demonstrated selective reduction in binge eating of highly palatable food without affecting standard food pellet intake in female rats, without inducing sleep at effective doses. These results highlight a significant role of OX1R mechanisms in binge eating, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Biological Evaluation of Piperidine Derivatives
A study on the synthesis and biological evaluation of piperidine derivatives explored their potential as inhibitors for enzymes like butyrylcholinesterase (BChE). This research underscores the importance of structural elucidation and biological screening in drug discovery, particularly in identifying compounds with neurological or enzymatic inhibition capabilities (Khalid et al., 2016).
Antiaggregating and Hypoglycemic Activities
Compounds synthesized from piperidine and phenylthioureas have been found to exhibit platelet antiaggregating activity, superior or comparable to acetylsalicylic acid, and moderate hypoglycemic activity in rats. These findings open up avenues for the development of new therapeutic agents for cardiovascular and metabolic disorders (Ranise et al., 1991).
Anticancer Activity
Research into novel triazole derivatives, including piperidine moieties, has shown significant anticancer activity against tumor-induced conditions in mice. These studies highlight the potential for compounds with specific structural features to serve as effective anticancer agents (Arul & Smith, 2016).
Propriétés
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-15-12-18(16(2)28-15)14-25-10-8-17(9-11-25)13-23-21(26)22(27)24-19-6-4-5-7-20(19)29-3/h4-7,12,17H,8-11,13-14H2,1-3H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOQVEVXDGOUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)


![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)


![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)